molecular formula C8H18Cl2N4S B1522949 4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride CAS No. 1251923-20-2

4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride

Cat. No. B1522949
CAS RN: 1251923-20-2
M. Wt: 273.23 g/mol
InChI Key: OEPAAFYODQDUAN-UHFFFAOYSA-N
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Description

Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of DMAPA is C5H14N2 .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .

Scientific Research Applications

Laboratory Chemical Synthesis

This compound is primarily used as a reagent in laboratory chemical synthesis. Its properties make it suitable for the synthesis of various substances, particularly those that require a stable thiol group for further reactions. The thiol group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules, which is a fundamental step in constructing larger, more complex molecules .

Synthesis of Substances

The compound’s structure allows for its use in the synthesis of other chemical substances. It can serve as a building block for creating new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Its triazole ring, in particular, is a common motif in many pharmaceutical drugs .

Peptide Synthesis

In the field of peptide synthesis, this compound could be used to introduce modifications to amino acids or peptides. The triazole-thiol moiety might be utilized to create novel peptide chains with unique structural features or biological activities .

Protein Crosslinking

The compound’s reactive groups make it a candidate for crosslinking proteins to other molecules, such as nucleic acids. This application is crucial in the study of protein interactions and the development of bioconjugates for therapeutic use .

Immobilization of Biomolecules

Researchers could employ this compound for the immobilization of large biomolecules. This is particularly useful in the development of biosensors, where the compound could be used to anchor proteins or enzymes to a solid support, enhancing the stability and activity of the biosensor .

Preparation of Antibodies and Immunoconjugates

The compound’s ability to form stable thiol linkages makes it suitable for the preparation of antibodies and immunoconjugates. These are important tools in immunotherapy and diagnostic assays, where they can be used to target specific antigens .

Acylation of Phosphoranes

In organic synthesis, the compound could be used in the acylation of phosphoranes. This reaction is important for the synthesis of various organic phosphorus compounds, which have applications in medicinal chemistry and materials science .

Modification of Nucleic Acids

Lastly, the compound could find use in the modification of nucleic acids. Its reactive groups might be used to attach functional groups to DNA or RNA, which can be pivotal in gene therapy, molecular diagnostics, and the development of nucleic acid-based drugs .

Safety and Hazards

DMAPA is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is labeled as dangerous with hazard statements H226, H302, H314, H317 .

Future Directions

In the field of stimuli-responsive materials, DMAPMA is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers . This suggests potential future directions in the development of pH-sensitive materials.

properties

IUPAC Name

4-[3-(dimethylamino)propyl]-3-methyl-1H-1,2,4-triazole-5-thione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S.2ClH/c1-7-9-10-8(13)12(7)6-4-5-11(2)3;;/h4-6H2,1-3H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPAAFYODQDUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride

CAS RN

1251923-20-2
Record name 4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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